molecular formula C20H25N3O3 B12324035 5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Cat. No.: B12324035
M. Wt: 355.4 g/mol
InChI Key: PSQLKUJBRLOLIQ-UHFFFAOYSA-N
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Description

5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is a complex organic compound with a unique structure that includes an indoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-3-hydroxy-N-methyl-N-propyl D-lysergamide: Shares a similar indoloquinoline core structure.

    5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene Bearing N, N-Dimethylaniline: Another compound with a related core structure.

Uniqueness

5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide is unique due to its specific functional groups and the potential for diverse chemical reactions and biological activities. Its distinct structure allows for a wide range of applications in various scientific fields.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)

InChI Key

PSQLKUJBRLOLIQ-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C

Origin of Product

United States

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